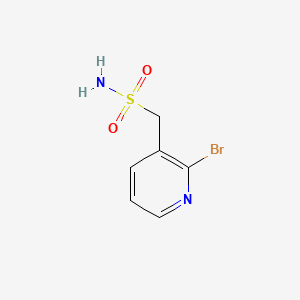![molecular formula C13H22ClN3 B6605453 N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride CAS No. 2408962-25-2](/img/structure/B6605453.png)
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride (NEMPGHCl) is a synthetic compound that has been used in laboratory experiments for a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been used in various scientific research applications, including studies on the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities, as well as the inhibition of monoamine oxidase (MAO) activity. This compound has also been studied for its potential applications in the treatment of Alzheimer’s disease and other neurological disorders.
Mecanismo De Acción
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has been shown to inhibit the activity of AChE and BChE, two enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of MAO, an enzyme responsible for the degradation of the neurotransmitters dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. This compound has also been shown to improve the symptoms of depression and anxiety, as well as reduce pain sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has several advantages for laboratory experiments. It has a low toxicity profile and is easy to synthesize. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound has a few limitations, such as its relatively low solubility in water and its instability in the presence of light and air.
Direcciones Futuras
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride has potential applications in the treatment of Alzheimer’s disease and other neurological disorders, as well as the treatment of depression and anxiety. Additionally, further research is needed to investigate the effects of this compound on other neurological disorders, such as Parkinson’s disease. Additionally, further research is needed to investigate the effects of this compound on other physiological processes, such as the immune system and cardiovascular system. Finally, further research is needed to investigate the potential long-term effects of this compound on the brain and body.
Métodos De Síntesis
N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride can be synthesized from 4-ethylphenyl-2-methylpropyl amine hydrochloride and guanidine hydrochloride. The reaction involves the use of anhydrous solvents such as dimethylformamide, dimethyl sulfoxide, or N-methyl-2-pyrrolidone. The reaction is carried out at a temperature of around 90°C and the product is isolated by column chromatography.
Propiedades
IUPAC Name |
2-[2-(4-ethylphenyl)-2-methylpropyl]guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3.ClH/c1-4-10-5-7-11(8-6-10)13(2,3)9-16-12(14)15;/h5-8H,4,9H2,1-3H3,(H4,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKYBUPGAHGUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(C)CN=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.79 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)




![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)


![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)
![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine](/img/structure/B6605460.png)



